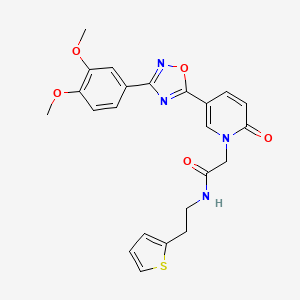
2-(5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H22N4O5S and its molecular weight is 466.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article presents a detailed examination of its biological properties, supported by relevant data tables and research findings.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- 1,2,4-Oxadiazole ring : Known for various biological activities including antimicrobial and anticancer properties.
- Pyridine derivative : Often associated with neuroactive and anti-inflammatory effects.
- Thiophene moiety : Contributes to the overall pharmacological profile.
Anticancer Activity
Recent studies have indicated that derivatives of the oxadiazole core exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, including:
- HCT116 (colon cancer)
- MCF7 (breast cancer)
- HUH7 (liver cancer)
Table 1 summarizes the IC50 values for the compound against these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.47 |
| MCF7 | 0.92 |
| HUH7 | 1.40 |
These values indicate that the compound is a potent inhibitor of cancer cell proliferation, particularly against colon cancer cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies demonstrated effectiveness against both gram-positive and gram-negative bacteria. The following table outlines its activity against selected bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Bacillus cereus | 15 |
| Staphylococcus aureus | 18 |
| Escherichia coli | 12 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
The biological activities of this compound can be attributed to its ability to interact with key molecular targets:
- Thymidylate Synthase (TS) : Inhibition of TS disrupts DNA synthesis in cancer cells.
- Carbonic Anhydrase (CA) : Targeting CA can affect tumor pH and enhance drug efficacy.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Oxadiazole Derivatives : A study demonstrated that compounds with oxadiazole cores exhibited strong cytotoxic effects on various cancer cell lines, leading to apoptosis through caspase activation.
- Antimicrobial Efficacy : Another study reported that oxadiazole derivatives showed enhanced antimicrobial activity compared to traditional antibiotics, indicating their potential as new therapeutic agents.
Properties
IUPAC Name |
2-[5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-30-18-7-5-15(12-19(18)31-2)22-25-23(32-26-22)16-6-8-21(29)27(13-16)14-20(28)24-10-9-17-4-3-11-33-17/h3-8,11-13H,9-10,14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBKGCJSOMVRQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCCC4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














